Tenofovir Isopropyl Carbamate
Description
Properties
CAS No. |
1391053-20-5 |
|---|---|
Molecular Formula |
C13H20N5O6P |
Molecular Weight |
373.306 |
IUPAC Name |
[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |
InChI Key |
HKTHVGLNIJWELG-SECBINFHSA-N |
SMILES |
CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O |
Synonyms |
[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Isopropyl Carbamate typically involves the esterification of tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. The reaction is carried out in a suitable solvent, often under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and chemoenzymatic synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tenofovir Isopropyl Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various derivatives of tenofovir, each with unique pharmacological properties. These derivatives are often evaluated for their antiviral activity and pharmacokinetic profiles .
Scientific Research Applications
Tenofovir Isopropyl Carbamate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and carbamate formation reactions.
Biology: Researchers use it to investigate the mechanisms of antiviral activity and drug delivery.
Medicine: It is evaluated for its potential to treat viral infections, particularly HIV and hepatitis B.
Industry: The compound is used in the development of new antiviral drugs and formulations
Mechanism of Action
Tenofovir Isopropyl Carbamate exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for viral replication. Once inside the cell, the isopropyl carbamate moiety is cleaved, releasing active tenofovir. Tenofovir is then phosphorylated to its active diphosphate form, which competes with natural nucleotides, thereby terminating viral DNA synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. AzaBINOL Carbamate Derivatives
AzaBINOL carbamates, such as B#43 and B#60 (2-deoxy-8-azaBINOL carbamates), demonstrate antiviral activity against HIV-1 (EC₅₀: 5–10 µM) but exhibit cytotoxicity at similar concentrations (CC₅₀: ~20 µM) . In contrast, diazaBINOL analogs (e.g., B#57, B#58) lack antiviral activity despite structural similarities, emphasizing the critical role of the 8-azaBINOL scaffold . Tenofovir Isopropyl Carbamate differs in its phosphonate backbone and carbamate positioning, enabling targeted prodrug activation without cytotoxicity in HIV models .
2.2. Tenofovir Prodrugs: TDF and TAF
- Tenofovir Disoproxil Fumarate (TDF): A bis-isopropyloxycarbonyloxymethyl prodrug with 16–30% oral bioavailability in dogs. Its bioconversion releases formaldehyde and isopropyl alcohol, raising long-term toxicity concerns .
- Tenofovir Alafenamide (TAF): Incorporates a phenol and alanine isopropyl ester, improving plasma stability and reducing tenofovir plasma levels by 90% compared to TDF. TAF’s design minimizes nephrotoxicity but retains potent antiviral efficacy .
- This compound: Unlike TDF, its mono-carbamate structure reduces metabolic byproducts (e.g., formaldehyde) while maintaining antiviral activity. However, its bioavailability and clinical safety profile remain understudied compared to TAF .
2.3. Carbamate-Based Prodrugs
Carbamate prodrugs of PMPA (e.g., compounds 5h and 5i) showed poor antiviral activity due to excessive carbamate stability, hindering intracellular activation . In contrast, this compound’s phosphonate-linked carbamate allows enzymatic hydrolysis by carboxylesterases, enabling rapid conversion to tenofovir . This structural optimization balances stability and activation efficiency.
Structural and Pharmacokinetic Data
Key Research Findings
- Structural Specificity: The 8-azaBINOL scaffold and phosphonate-carbamate linkage are critical for antiviral activity. Modifications (e.g., diazaBINOL or steric hindrance) abolish efficacy .
- Prodrug Efficiency: Carbamate stability dictates activation kinetics. This compound’s design avoids excessive stability, enabling efficient hydrolysis .
- Toxicity Profile: TDF’s formaldehyde release contrasts with this compound’s simpler metabolites, suggesting a safer profile pending further studies .
Biological Activity
Tenofovir isopropyl carbamate (TIC) is a prodrug of tenofovir, which is primarily used in the treatment of HIV and hepatitis B virus infections. The biological activity of TIC is closely related to its conversion into the active form, tenofovir, which exhibits potent antiviral effects. This article provides a comprehensive overview of the biological activity of TIC, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Tenofovir acts as an acyclic nucleoside phosphonate analog that inhibits viral reverse transcriptase. Upon administration, TIC is converted to tenofovir through hydrolysis. The activated form, tenofovir diphosphate, competes with deoxyadenosine 5'-triphosphate for incorporation into viral DNA. This results in chain termination during viral replication, effectively inhibiting the synthesis of viral genomes.
- Key Actions:
Pharmacokinetics
The pharmacokinetic properties of TIC are critical for understanding its biological activity:
- Absorption: TIC has low oral bioavailability; therefore, it is administered as prodrugs like tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) to enhance absorption .
- Distribution: The volume of distribution for tenofovir is approximately 0.813 L/kg, indicating significant tissue penetration .
- Metabolism: Tenofovir undergoes bi-phosphorylation to become active. It is not a substrate for cytochrome P450 enzymes but is eliminated primarily through renal pathways .
- Half-life: The half-life of tenofovir is about 32 hours, allowing for once-daily dosing in therapeutic regimens .
Clinical Efficacy
TIC's efficacy has been evaluated in various clinical trials:
- HIV Treatment: In randomized double-blind studies comparing TAF and TDF, both formulations demonstrated similar virological success rates (over 90% achieving undetectable viral loads at week 48) .
- Safety Profile: TAF has shown improved renal and bone safety compared to TDF. Patients receiving TAF exhibited lower increases in serum creatinine and less proteinuria .
Safety and Adverse Effects
While TIC and its active form have demonstrated efficacy against HIV and HBV, they are associated with certain adverse effects:
- Renal Toxicity: Initial use of TDF may lead to declines in estimated glomerular filtration rate (eGFR); however, long-term studies indicate stabilization over time .
- Bone Mineral Density Loss: Long-term use has been linked with decreased bone mineral density; however, TAF has been associated with less bone loss compared to TDF .
Case Studies
Several case studies highlight the clinical implications of using tenofovir-based therapies:
- Case Study 1: Renal Function Monitoring
- Case Study 2: Bone Health in HIV Patients
Summary Table: Comparison of Tenofovir Formulations
| Property | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
|---|---|---|
| Bioavailability | Low | Higher |
| Renal Toxicity | Higher risk | Lower risk |
| Bone Mineral Density Impact | Significant loss | Minimal loss |
| Dosing Frequency | Once daily | Once daily |
| Virological Success Rate | >90% | >90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
